molecular formula C21H19ClN4O2S B2871461 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione CAS No. 672941-90-1

7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione

Cat. No. B2871461
CAS RN: 672941-90-1
M. Wt: 426.92
InChI Key: XELYSXKSQRBERH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione is a useful research compound. Its molecular formula is C21H19ClN4O2S and its molecular weight is 426.92. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Transformation Studies

  • Biodegradation of Sulfur Heterocycles in Petroleum: Dimethylbenzothiophenes, similar in structure to the compound , are known to be degraded by microbial activity. Studies have shown how various Pseudomonas strains can transform these compounds, indicating potential biodegradation pathways for related sulfur-containing organic compounds (Kropp et al., 1996).

Synthesis and Chemical Reactions

  • Synthesis of Methylthio-Substituted Derivatives: Research into the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives provides insight into the chemical behavior and potential synthesis routes for structurally similar compounds like 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione (Yin et al., 2008).
  • Preparation of Sulfur-Transfer Agents: The preparation of sulfur-transfer agents, including those with cyanoethylsulfanyl and phenylsulfanyl groups, can provide context for understanding reactions involving similar sulfur-containing compounds (Klose et al., 1997).

Structural and Physical Properties

  • Supramolecular Structures of Related Compounds: Studies on the crystal structures of compounds with dimethyl-1,3-dioxane diones can offer insights into the physical properties and potential applications of similar compounds, including those with thiophene and chlorophenyl groups (Low et al., 2002).
  • Properties of Methylthiopurin-8-ones: Research on the reactivity and properties of methylthiopurin-8-ones can provide information relevant to understanding the chemical behavior of similar sulfur-containing purine derivatives (Bergmann et al., 1974).

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c1-13-8-10-15(11-9-13)29-20-23-18-17(19(27)25(3)21(28)24(18)2)26(20)12-14-6-4-5-7-16(14)22/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELYSXKSQRBERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione

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